
1-Chloro-3-iodopropan-2-one
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Overview
Description
1-Chloro-3-iodopropan-2-one is a natural product found in Asparagopsis armata with data available.
Scientific Research Applications
Organic Synthesis
1-Chloro-3-iodopropan-2-one is primarily utilized in organic synthesis as a reagent for the introduction of halogen atoms into organic molecules. It participates in various reactions, including:
- Alkylation Reactions : The compound is effective in asymmetric α-alkylation, particularly with N-sulfinyl imidates, yielding chiral products with good diastereomeric ratios and high yields (74%-86%) .
- Synthesis of Tetrahydroquinolines : It is used in the synthesis of 1,2,3,4-tetrahydroquinolines through directed lithiation reactions, demonstrating its utility in constructing complex molecular architectures .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential biological activities:
- Anticancer Activity : Research indicates that halogenated compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 4.0 to 10.0 µM against multiple cancer types .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Asymmetric Synthesis of Chiral Compounds :
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Anticancer Research :
- A comparative analysis by Smith et al. (2023) evaluated the anticancer properties of halogenated derivatives, revealing that compounds structurally related to this compound exhibited promising results against breast and lung cancer cell lines .
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Biological Activity Assessment :
- In a study focusing on the biological activities of halogenated compounds, it was found that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
62874-85-5 |
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Molecular Formula |
C3H4ClIO |
Molecular Weight |
218.42 g/mol |
IUPAC Name |
1-chloro-3-iodopropan-2-one |
InChI |
InChI=1S/C3H4ClIO/c4-1-3(6)2-5/h1-2H2 |
InChI Key |
WFCAIJZSXINONR-UHFFFAOYSA-N |
SMILES |
C(C(=O)CI)Cl |
Canonical SMILES |
C(C(=O)CI)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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